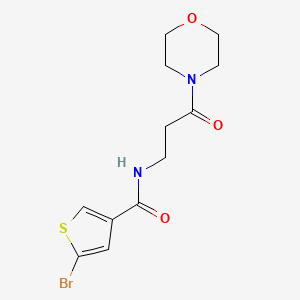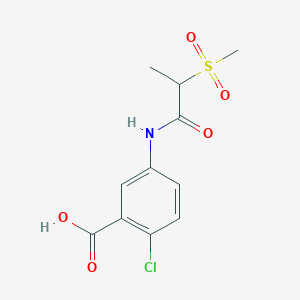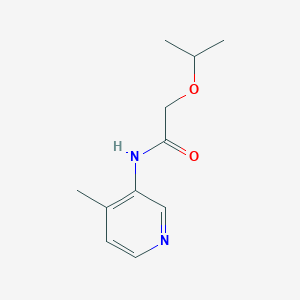![molecular formula C7H8F2N2O2S B6642405 1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene](/img/structure/B6642405.png)
1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene is an organic compound characterized by the presence of two fluorine atoms and a sulfamoylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene can be achieved through several methods. One common approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a benzene ring. This process often employs metal-based catalysts to facilitate the reaction . Another method involves the use of sulfonylation reactions to introduce the sulfamoylamino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale difluoromethylation and sulfonylation processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated benzene derivatives, while substitution reactions can produce a wide range of functionalized benzene compounds .
Scientific Research Applications
1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s difluoromethyl and sulfamoylamino groups play a crucial role in its activity, potentially interacting with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene include:
- 1,4-Difluoro-2-(methylsulfonyl)benzene
- 1,4-Difluoro-2-(sulfamoyl)benzene
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and functionality .
Properties
IUPAC Name |
1,4-difluoro-2-[(sulfamoylamino)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2S/c8-6-1-2-7(9)5(3-6)4-11-14(10,12)13/h1-3,11H,4H2,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOBXEWSPFAKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNS(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)
![4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B6642344.png)




![3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642388.png)

![N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B6642401.png)
![N-tert-butyl-2-[(5-chloropyridin-2-yl)amino]propanamide](/img/structure/B6642410.png)
![N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)propanamide](/img/structure/B6642413.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642426.png)
